molecular formula C19H30O2 B6594659 (5alpha,17beta)-17-Hydroxyandrostan-3-one-2,3,4-13C3 CAS No. 1257527-54-0

(5alpha,17beta)-17-Hydroxyandrostan-3-one-2,3,4-13C3

Cat. No.: B6594659
CAS No.: 1257527-54-0
M. Wt: 293.42 g/mol
InChI Key: NVKAWKQGWWIWPM-PUXGIKSBSA-N
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Description

(5alpha,17beta)-17-Hydroxyandrostan-3-one-2,3,4-13C3 is a labeled steroid hormone, often used in scientific research to study metabolic pathways and hormone functions. This compound is a derivative of dihydrotestosterone (DHT), a potent androgen hormone that plays a crucial role in the development of male characteristics and reproductive functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5alpha,17beta)-17-Hydroxyandrostan-3-one-2,3,4-13C3 typically involves multi-step organic reactions. The process begins with the preparation of the steroid backbone, followed by the introduction of the hydroxy group at the 17th position and the incorporation of the 13C isotopes at the 2nd, 3rd, and 4th positions. Common reagents used in these reactions include strong acids, bases, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process is carefully monitored to ensure the correct incorporation of the 13C isotopes and to minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification.

Chemical Reactions Analysis

Types of Reactions

(5alpha,17beta)-17-Hydroxyandrostan-3-one-2,3,4-13C3 undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a ketone.

    Reduction: Reduction of the ketone group back to a hydroxy group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone group yields the original hydroxy compound.

Scientific Research Applications

(5alpha,17beta)-17-Hydroxyandrostan-3-one-2,3,4-13C3 is widely used in scientific research due to its labeled isotopes, which allow for detailed tracking and analysis in metabolic studies. Its applications include:

    Chemistry: Used as a reference standard in analytical chemistry to study steroid metabolism.

    Biology: Helps in understanding the role of androgens in biological processes.

    Medicine: Used in pharmacokinetic studies to track the metabolism and distribution of steroid hormones in the body.

    Industry: Employed in the development of new steroid-based drugs and therapies.

Mechanism of Action

The mechanism of action of (5alpha,17beta)-17-Hydroxyandrostan-3-one-2,3,4-13C3 involves its interaction with androgen receptors in target tissues. Upon binding to these receptors, the compound influences gene expression and protein synthesis, leading to the development of male characteristics and regulation of reproductive functions. The labeled isotopes allow researchers to trace the metabolic pathways and understand the compound’s effects at a molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5alpha,17beta)-17-Hydroxyandrostan-3-one-2,3,4-13C3 is unique due to its labeled isotopes, which provide a powerful tool for tracing and studying metabolic pathways. This feature sets it apart from other similar compounds and makes it invaluable in scientific research.

Properties

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14-,15-,16-,17-,18-,19-/m0/s1/i7+1,11+1,13+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKAWKQGWWIWPM-PUXGIKSBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[13CH2][13C](=O)[13CH2]4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001250686
Record name (5α,17β)-17-Hydroxyandrostan-3-one-2,3,4-13C3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257527-54-0
Record name (5α,17β)-17-Hydroxyandrostan-3-one-2,3,4-13C3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257527-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5α,17β)-17-Hydroxyandrostan-3-one-2,3,4-13C3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257527-54-0
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